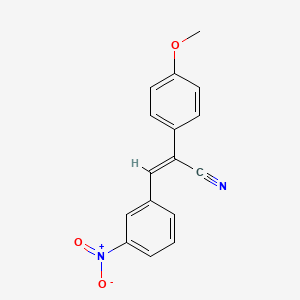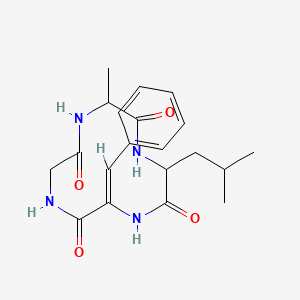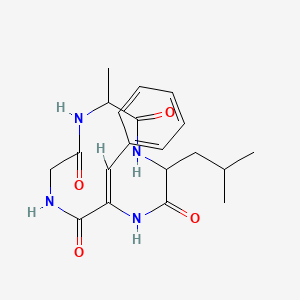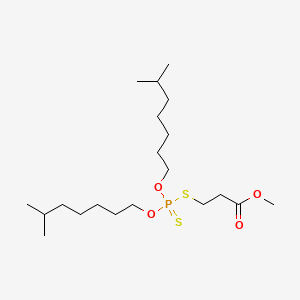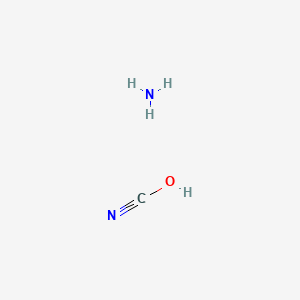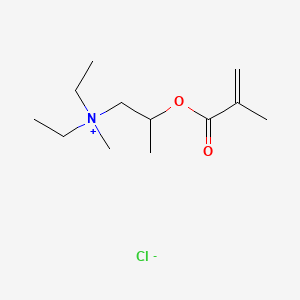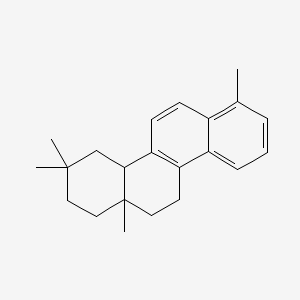
Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate is a complex organic compound that features a phenoxazine core with diethylamino and m-tolylamino substituents The compound is coordinated with a tetrachlorozincate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate typically involves multi-step organic reactions. The phenoxazine core can be synthesized through a condensation reaction between an appropriate diaminobenzene and a suitable carbonyl compound. Subsequent functionalization with diethylamino and m-tolylamino groups can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate is studied for its electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic devices.
Biology and Medicine
Industry
In industry, the compound could be used in the development of advanced materials with specific electronic or photochemical properties.
Wirkmechanismus
The mechanism by which Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate exerts its effects depends on its interaction with molecular targets. The phenoxazine core can interact with various biological molecules, potentially affecting cellular pathways and processes. The diethylamino and m-tolylamino groups may also play a role in modulating the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenoxazine derivatives with different substituents, such as:
Phenoxazine: The parent compound with no substituents.
Methylene Blue: A phenothiazine derivative with similar electronic properties.
Nile Blue: Another phenoxazine derivative used as a dye.
Uniqueness
Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate is unique due to its specific combination of substituents and the presence of the tetrachlorozincate anion, which may impart distinct electronic and photochemical properties compared to other phenoxazine derivatives.
Eigenschaften
CAS-Nummer |
85005-89-6 |
|---|---|
Molekularformel |
C46H48Cl4N6O2Zn |
Molekulargewicht |
924.1 g/mol |
IUPAC-Name |
diethyl-[7-(3-methylanilino)phenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C23H23N3O.4ClH.Zn/c2*1-4-26(5-2)19-10-12-21-23(15-19)27-22-14-18(9-11-20(22)25-21)24-17-8-6-7-16(3)13-17;;;;;/h2*6-15H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
UIGSDUQBILGSPO-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC(=C4)C)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC(=C4)C)OC2=C1)CC.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




